methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene ring substituted with a methyl ester group at position 2 and a sulfamoyl bridge at position 2. The sulfamoyl group connects to a phenyl ring fused with a 2,3-dihydroimidazo[2,1-b]thiazole moiety, a bicyclic system known for its bioactivity .
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-6,8,10,19H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSCLYUIXZPSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazothiazole intermediate, which is synthesized by reacting 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine . This intermediate is then coupled with a thiophene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the imidazothiazole moiety can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and imidazothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the nitro group can produce the corresponding amine.
Scientific Research Applications
Structural Overview
The compound features several notable structural components:
- Imidazo[2,1-b]thiazole : Known for diverse biological properties including antimicrobial and anticancer activities.
- Benzo[b]thiophene : Associated with anticancer and antimicrobial effects.
- Carboxamide Group : Enhances biological activity by improving solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate exhibit significant anticancer properties. The following table summarizes the biological activities associated with this compound and related derivatives:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Antitumor activity | Not yet reported |
| 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid | Anticancer | 1.61 µg/mL |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Selective anticancer | Not specified |
| 3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivatives | Antimicrobial | Not specified |
The precise mechanism of action is still being investigated; however, similar compounds often interact with biological targets involved in cancer progression or pathways associated with bacterial resistance .
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Studies have demonstrated that imidazothiazole derivatives can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds in related studies exhibited minimum inhibitory concentration (MIC) values as low as 3.7 µg/mL against MRSA .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various imidazothiazole derivatives, this compound was assessed alongside other compounds. Although specific IC50 values for this compound were not reported, related derivatives showed promising results against multiple cancer cell lines, indicating its potential for further development in cancer therapies .
Case Study 2: Antimicrobial Efficacy Against MRSA
Another study focused on the antimicrobial efficacy of similar compounds against MRSA. The results highlighted that modifications at specific positions on the imidazothiazole ring significantly enhanced antimicrobial activity. The most potent derivative demonstrated protective effects in vivo models against MRSA infections at doses that were well tolerated by host organisms .
Mechanism of Action
The mechanism of action of methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Thiophene vs. Thiadiazole Derivatives
The target compound’s thiophene ring shares electronic similarities with 1,3,4-thiadiazole derivatives (e.g., N-(2,2,2-trichloroethyl)carboxamides), which are noted for antimicrobial and antitumor activities . The sulfamoyl group (SO₂NH) in the target compound contrasts with the trichloroethyl and carboxamide groups in thiadiazoles, impacting solubility and metabolic stability .
Imidazothiazole vs. Thiazole Carbamates
The 2,3-dihydroimidazo[2,1-b]thiazole moiety in the target compound is structurally distinct from the thiazole-5-ylmethyl carbamates in , which feature protease-targeting ureido and hydroperoxy groups . While both classes incorporate sulfur-containing heterocycles, the imidazothiazole’s fused bicyclic system may enhance rigidity and receptor binding compared to monocyclic thiazoles.
Sulfamoyl vs. Sulfonylurea Groups
The sulfamoyl group in the target differs from sulfonylurea herbicides (e.g., metsulfuron methyl), which contain a sulfonylurea bridge (SO₂NCONH) linked to triazine rings . The absence of the urea moiety in the target compound likely eliminates herbicidal activity but may improve selectivity for eukaryotic enzymes, making it more suitable for pharmaceutical applications.
Data Table: Comparative Analysis of Key Features
Biological Activity
Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Imidazo[2,1-b]thiazole ring : Known for its diverse biological activities.
- Thiophene ring : Imparts unique electronic properties.
- Sulfamoyl group : Enhances solubility and bioactivity.
The IUPAC name for the compound is methyl 3-{[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]sulfamoyl}-thiophene-2-carboxylate, with a molecular formula of .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anticancer Activity :
- The compound has demonstrated moderate efficacy in inhibiting the growth of kidney cancer cells. In vitro studies have shown a weaker effect on prostate cancer, colon cancer, and leukemia cell lines. The mechanism involves disrupting cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest .
- Antimicrobial Properties :
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
- Anticancer Efficacy :
- A study indicated that this compound can suppress kidney cancer cell growth with an IC50 value in the micromolar range. Further research is needed to elucidate the exact pathways involved .
- Cytotoxicity :
Structure-Activity Relationship (SAR)
Research into related compounds has provided insights into how structural modifications can enhance biological activity:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Thiophene-based | 0.4 - 2.2 | High antiproliferative activity |
| Compound B | Modified imidazothiazole | >50 | Low activity |
| Methyl 3-(N-sulfamoyl)thiophene | N/A | 3.73 - 4.00 | Moderate activity against Mycobacterium tuberculosis |
The SAR studies highlight that modifications to the imidazo[2,1-b]thiazole ring can significantly influence anticancer potency and selectivity .
Case Study 1: Kidney Cancer
In a controlled laboratory setting, this compound was tested against various kidney cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with notable apoptotic characteristics observed under microscopy.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, derivatives of this compound were assessed against Mycobacterium tuberculosis. Compounds exhibiting similar structures demonstrated IC50 values ranging from 1.35 to 2.18 µM against resistant strains .
Q & A
Q. Critical Considerations :
- Purification via reverse-phase HPLC or recrystallization (methanol/water) is recommended to isolate intermediates with >95% purity .
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via LC-MS .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Answer:
A combination of spectroscopic techniques is essential:
Q. Methodological Approach :
- Synthesize analogs with varying substituents using the routes in and .
- Screen against bacterial (e.g., S. aureus) and cancer (e.g., HeLa) cell lines, comparing IC₅₀ values.
- Use molecular docking to correlate substituent effects with binding affinity to target proteins (e.g., dihydrofolate reductase) .
Advanced: What mechanistic insights explain contradictory biological data for this compound in different studies?
Answer:
Contradictions often arise from:
- Assay Conditions : Varying pH (e.g., acidic vs. neutral) alters protonation states of the sulfamoyl group, affecting activity .
- Metabolic Stability : Cytochrome P450-mediated oxidation of the thiophene ring can generate inactive metabolites, reducing in vivo efficacy despite strong in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
